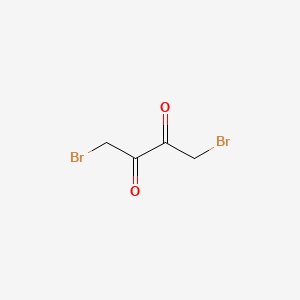

1,4-Dibromo-2,3-butanedione

描述

Foundational Role as a Dihalogenated Diketone Synthon

The foundational role of 1,4-dibromo-2,3-butanedione in organic chemistry is defined by its function as a "synthon," a building block that can be incorporated into a larger molecule. Specifically, it is classified as a dihalogenated diketone, a class of compounds known for their high reactivity. The molecule's symmetrical structure contains two primary bromine atoms, which are excellent leaving groups in nucleophilic substitution reactions. solubilityofthings.com Simultaneously, the two adjacent carbonyl groups enhance the electrophilicity of the carbonyl carbons and acidify the alpha-protons, although the primary reaction pathway often involves the substitution of the bromine atoms. solubilityofthings.com

This dual reactivity allows chemists to use this compound to forge new carbon-carbon and carbon-heteroatom bonds. It serves as a potent electrophile, readily reacting with a variety of nucleophiles to create functionalized products. solubilityofthings.com For instance, its synthesis is commonly achieved through the bromination of 2,3-butanedione (B143835). solubilityofthings.comlakeheadu.ca In solution with hydroxylic solvents like water or methanol (B129727), it can exist in equilibrium with hemiketal or geminal diol forms, a behavior that highlights the reactivity of its diketone core. researchgate.net

Below is a table detailing the key chemical and physical properties of this compound.

| Property | Value |

| IUPAC Name | 1,4-dibromobutane-2,3-dione nih.gov |

| Molecular Formula | C₄H₄Br₂O₂ sigmaaldrich.combiosynth.com |

| Molecular Weight | 243.88 g/mol sigmaaldrich.combiosynth.com |

| Appearance | Pale yellow solid/powder solubilityofthings.comsigmaaldrich.com |

| Melting Point | 117-119 °C sigmaaldrich.comchemicalbook.com |

| CAS Number | 6305-43-7 biosynth.comchemicalbook.com |

| Solubility | Generally more soluble in polar solvents; insoluble in water. solubilityofthings.comchemicalbook.com |

Strategic Importance in Advanced Chemical Transformations

The strategic value of this compound is demonstrated in its application in sophisticated multi-step syntheses and advanced chemical reactions that produce high-value molecules. Its bifunctional nature is exploited to construct complex ring systems and polymers that would be challenging to synthesize through other means.

One of the most prominent applications is in the synthesis of heterocyclic compounds. It is a key reagent in the Hantzsch thiazole (B1198619) synthesis and related reactions to form bisthiazole structures. For example, symmetrical 4,4′-bisthiazole derivatives are efficiently prepared through the condensation reaction of this compound with two equivalents of a thioamide in refluxing ethanol (B145695). mdpi.com Similarly, reacting it with thiourea (B124793) yields 4,4′-bis(2-aminothiazole) derivatives. mdpi.com These bisthiazole scaffolds are present in molecules of significant interest in materials science and medicinal chemistry.

In the realm of polymer chemistry, this compound is utilized in novel catalyst-free multicomponent cyclopolymerizations. sigmaaldrich.com Researchers have developed methods where it reacts with diisocyanides and activated alkynes in a one-pot process to produce high-molecular-weight poly(iminofuran)s (PIFs). researchgate.netrsc.orgresearchgate.net These polymers contain reactive bromomethyl side chains that can be further modified, opening avenues for creating functional materials for applications in bioimaging and therapeutics. rsc.org

Furthermore, its utility extends to the synthesis of complex natural product derivatives. It has been used in the synthesis of quinoxaline (B1680401) derivatives from dehydroabietic acid, with the resulting compounds being evaluated for potential biological activities. researchgate.net These transformations underscore the compound's role not just as a simple building block, but as a strategic tool for accessing complex and functionally diverse molecules.

The table below summarizes key synthetic applications of this compound.

| Reactant(s) | Reaction Type | Product Class | Significance |

| Thioamides | Condensation | 4,4′-Bisthiazole derivatives mdpi.com | Access to important heterocyclic scaffolds. mdpi.com |

| Thiourea | Condensation | 4,4′-Bis(2-aminothiazole) derivatives mdpi.com | Synthesis of functionalized bisthiazoles. mdpi.com |

| Diisocyanides, Activated Alkynes | Multicomponent Cyclopolymerization | Poly(iminofuran)s (PIFs) rsc.orgresearchgate.net | Creation of functional polymers with potential biomedical applications. rsc.org |

| Dehydroabietic acid derivatives | Cyclocondensation | Quinoxaline derivatives researchgate.net | Synthesis of complex molecules with potential bioactivity. researchgate.net |

Structure

3D Structure

属性

IUPAC Name |

1,4-dibromobutane-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Br2O2/c5-1-3(7)4(8)2-6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMOICJDRADLCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(=O)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064219 | |

| Record name | 2,3-Butanedione, 1,4-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Aldrich MSDS] Irritating odor; [Alfa Aesar MSDS] | |

| Record name | 1,4-Dibromo-2,3-butanedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9747 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6305-43-7 | |

| Record name | 1,4-Dibromo-2,3-butanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6305-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dibromobutanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006305437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Dibromobiacetyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Dibromobiacetyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Butanedione, 1,4-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Butanedione, 1,4-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dibromobutane-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIBROMOBUTANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHZ2FG6JE3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,4 Dibromo 2,3 Butanedione

Optimized Laboratory Preparations

Established laboratory methods focus on the direct bromination of 2,3-butanedione (B143835). These preparations have been refined to control reaction conditions meticulously, leading to high conversion rates and optimized yields.

Direct Bromination of 2,3-Butanedione Precursors (e.g., utilizing sodium bromate (B103136) and hydrogen bromide solution)

A widely utilized and effective laboratory method for preparing 1,4-dibromo-2,3-butanedione involves the direct bromination of 2,3-butanedione using a combination of sodium bromate (NaBrO₃) and a hydrogen bromide (HBr) solution. chemicalbook.com This approach generates the active brominating species, bromine (Br₂), in situ.

In a typical procedure, 2,3-butanedione and sodium bromate are mixed in a suitable organic solvent, such as chloroform. chemicalbook.com A 40% aqueous solution of hydrogen bromide is then added to the mixture in a controlled, dropwise manner. The reaction between sodium bromate and hydrogen bromide produces bromine directly in the reaction vessel, which then reacts with the 2,3-butanedione to form the desired product. This method is advantageous as it avoids the direct handling of highly volatile and hazardous liquid bromine.

Methodological Considerations for Reaction Conditions and Yield Optimization

The success of the synthesis hinges on the careful control of several reaction parameters. The temperature, reaction duration, and the rate of reactant addition are critical factors that influence the final yield and purity of the this compound.

The reaction is typically initiated at room temperature (around 25°C) during the dropwise addition of the hydrogen bromide solution, which can take several hours. chemicalbook.com Subsequently, the reaction mixture is gently heated to approximately 35°C and stirred for an extended period to ensure the reaction proceeds to completion. chemicalbook.com Following the reaction, the product is isolated through liquid-liquid separation, removal of the solvent, and vacuum distillation. chemicalbook.com Adherence to these optimized conditions has been reported to achieve yields as high as 90%. chemicalbook.com

Below is a summary of the optimized reaction parameters for this synthetic method. chemicalbook.com

Table 1: Optimized Reaction Parameters for the Synthesis of this compound

| Parameter | Value/Condition | Purpose |

|---|---|---|

| Precursor | 2,3-Butanedione | The starting material for the bromination. |

| Brominating Agents | Sodium bromate (NaBrO₃) & Hydrogen bromide (HBr, 40% wt. solution) | Reactants for the in-situ generation of bromine. |

| Solvent | Chloroform | Provides the medium for the reaction. |

| Initial Temperature | 25°C | Temperature during the slow addition of HBr. |

| Reaction Temperature | 35°C | Temperature for the main reaction duration after HBr addition. |

| Reaction Time | ~7-14.5 hours | Total time required for the reaction to reach completion. |

| Reported Yield | 90% | The efficiency of the conversion to the final product. |

Emerging Synthetic Approaches for Enhanced Efficiency and Selectivity

While the established methods are effective, emerging synthetic strategies focus on improving the efficiency, safety, and environmental footprint of the bromination process. These approaches include the use of alternative brominating agents and energy sources.

One area of development is the use of solid, stable brominating agents that are safer to handle and transport than elemental bromine or concentrated HBr solutions. For example, reagents like 1,2-dipyridiniumditribromide–ethane (DPTBE) have been explored for the efficient bromination of various substrates, often requiring solvent-free conditions and allowing for the recovery and regeneration of the spent reagent. acs.org Applying such recyclable reagents to the synthesis of this compound could offer a greener alternative.

Another strategy to enhance efficiency is to improve the atom economy of the reaction. In many bromination reactions, only one of the two atoms in a Br₂ molecule is incorporated into the product, with the other forming HBr as a byproduct. Green chemistry principles encourage the development of methods that regenerate Br₂ from this HBr byproduct. Systems using an oxidizing agent, such as hydrogen peroxide (H₂O₂), in conjunction with HBr have been developed for the oxidative bromination of other organic compounds, offering excellent bromine atom economy. researchgate.net

Furthermore, the application of alternative energy sources like microwave irradiation is a modern technique used to accelerate organic reactions. Microwave-assisted synthesis has been employed in reactions involving this compound to produce quinoxaline (B1680401) derivatives, suggesting its potential to reduce reaction times and improve efficiency if applied to the synthesis of the compound itself. researchgate.net These emerging approaches represent a shift towards more sustainable and efficient chemical manufacturing.

Reaction Mechanisms and Chemical Transformations of 1,4 Dibromo 2,3 Butanedione

Nucleophilic Reactivity at Brominated Carbonyl Centers

The electron-withdrawing bromine atoms significantly enhance the electrophilic character of the adjacent carbonyl carbons, making them prime targets for nucleophilic attack. scbt.com This enhanced reactivity governs the compound's behavior in the presence of various nucleophiles.

In hydroxylic solvents such as water and methanol (B129727), 1,4-dibromo-2,3-butanedione does not exist solely in its diketone form. Instead, it readily forms equilibrium mixtures with its corresponding hydrated (geminal diol) and alcohol-adduct (hemiketal) forms. researchgate.net This behavior has been confirmed through spectroscopic studies, including ¹H and ¹³C NMR, which elucidate the nature of the species present in solution. researchgate.net

When dissolved in deuterium (B1214612) oxide (D₂O), the compound primarily exists as a geminal diol. In deuterated methanol (CD₃OD), it forms hemiketals. This reactivity is a direct consequence of the nucleophilic attack of the solvent's hydroxyl group on the electrophilic carbonyl carbons. researchgate.net

| Solvent | Major Species Formed | Type of Adduct |

|---|---|---|

| Water (D₂O) | 1,4-Dibromo-2,2,3,3-butane-tetrol | Geminal Diol (Hydrate) |

| Methanol (CD₃OD) | 1,4-Dibromo-2,3-dihydroxy-2,3-dimethoxybutane | Hemiketal |

While the high reactivity of the carbonyl groups suggests the potential for acetal (B89532) formation, specific studies detailing the reaction of this compound with reagents like triethylorthoformate are not extensively documented in the surveyed literature. The formation of stable hemiketals in simpler alcohols suggests that driving the reaction to a full acetal could be complex and may require specific catalytic conditions to overcome the equilibrium. researchgate.net

The reaction of this compound with sulfur-containing nucleophiles, such as sodium sulfite (B76179), has proven to be complex. researchgate.net Attempts to achieve a straightforward sulfonation, a reaction that proceeds in high yield for many other α-halogenated ketones, were unsuccessful with this compound. researchgate.net

Research indicates that the reaction is very complicated, and no pure sulfonated product could be isolated. researchgate.net Evidence suggests a reaction pathway where the sulfite ion (SO₃²⁻) initially attacks the electrophilic carbonyl carbon. This is followed by a rearrangement and the eventual expulsion of a sulfate (B86663) ion (SO₄²⁻), leading to a complex mixture of products rather than the expected simple substitution. researchgate.net

Formation of Acetal Derivatives (e.g., with triethylorthoformate)

Reactivity of the Carbonyl Moieties

The adjacent carbonyl groups are central to the compound's reactivity, not only through direct nucleophilic addition but also through tautomerism and as building blocks in condensation and cyclization reactions.

Like other diketones, this compound has the potential to exist in tautomeric equilibrium with its enol forms. researchgate.net The formation of enols, geminal diols, or hemiketals is highly dependent on the solvent environment. In non-hydroxylic solvents, the enol form can be more influential, while in hydroxylic solvents, the formation of geminal diols and hemiketals dominates. researchgate.net The presence of these different tautomeric and solvated forms contributes to the compound's complex reactivity profile, influencing which reaction pathway is favored under specific conditions.

This compound is a versatile building block for the synthesis of various heterocyclic compounds through condensation and cyclization reactions. Its two electrophilic centers can react with dinucleophiles to form cyclic structures.

Notable examples include:

Synthesis of Quinoxalines: It undergoes a condensation reaction with o-phenylenediamine (B120857) derivatives to yield 2,3-bis(bromomethyl)quinoxaline (B1328767) derivatives. sapub.org

Formation of Thiazoles: The compound reacts with two equivalents of a thioamide or thiourea (B124793) in refluxing ethanol (B145695) to produce symmetrical 4,4′-bisthiazole derivatives. mdpi.com

Synthesis of Triazolo-thiadiazines: Reaction with 3-alkyl/aryl-4-amino-5-mercapto-1,2,4-triazoles results in the formation of bis(3-alkyl/aryl)-7H-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines. researchgate.net

Cyclopolymerization: In a catalyst-free, multicomponent cyclopolymerization with diisocyanides and activated alkynes, it is used to synthesize functional polyiminofurans with bromomethyl side groups. sigmaaldrich.comrsc.org

Peptide Cyclization: It has been explored as a linker for the cyclization of peptides containing two thiol groups, although it has been reported to seldom yield clean products in this application. nih.gov

| Reactant(s) | Product Type | Reference |

|---|---|---|

| o-Phenylenediamine | 2,3-Bis(bromomethyl)quinoxaline | sapub.org |

| Thioamides / Thiourea | 4,4′-Bisthiazole | mdpi.com |

| 3-Alkyl/aryl-4-amino-5-mercapto-1,2,4-triazoles | bis(3-Alkyl/aryl)-7H-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine | researchgate.net |

| Diisocyanides, Activated alkynes | Polyiminofuran | sigmaaldrich.comrsc.org |

| Dithiol-containing peptides | Cyclized peptide | nih.gov |

Condensation and Cyclization Reactions

Synthesis of Fused Heterocyclic Systems (e.g., quinoxaline (B1680401) derivatives)

Radical and Photochemical Processes

The liquid phase photolysis of this compound has been investigated under various conditions, revealing complex reaction pathways. researchgate.net When photolyzed in ethanol, the major products identified are 1-bromo-2,3-butanedione, 1,1-diethoxyethane, ethyl acetate, and ethyl bromoacetate. researchgate.net

Of these products, 1-bromo-2,3-butanedione is considered a primary photolysis product. researchgate.net Its formation is proposed to occur via hydrogen atom abstraction from the ethanol solvent by the excited this compound molecule. researchgate.net The other major products, the esters and acetal, are suggested to be formed through the photolysis of an α-oxo-hemiacetal, which is formed from the reaction of this compound with ethanol. researchgate.net

The photolysis of organic molecules like this compound involves the absorption of a photon, leading to an excited state which can then undergo cleavage to form two radical fragments. nowgongcollege.edu.in

The following table shows the product distribution from the photolysis of this compound in ethanol.

| Product | Formation Pathway | Reference |

| 1-Bromo-2,3-butanedione | Primary photolysis product via hydrogen atom abstraction | researchgate.net |

| 1,1-Diethoxyethane | From the CH3CHOH radical, a probable precursor | researchgate.net |

| Ethyl acetate | Photolysis of the α-oxo-hemiacetal intermediate | researchgate.net |

| Ethyl bromoacetate | Photolysis of the α-oxo-hemiacetal intermediate | researchgate.net |

Hydrogen atom abstraction is a key process in the photochemistry of this compound. researchgate.net The excited state of the molecule is capable of abstracting a hydrogen atom from a suitable donor, such as an alcohol solvent. researchgate.net This process is a fundamental type of reaction for many radical species generated in situ. acs.org

The formation of semidione radicals is a potential pathway in the photolysis of α-dicarbonyl compounds. While not explicitly detailed for this compound in the provided information, the general mechanism involves the one-electron reduction of the dicarbonyl moiety. The kinetics of the decay of resulting radicals, such as the self-decay rate of acetylperoxyl radicals, have been studied in other systems and are known to be important. researchgate.net

Hydrogen Atom Abstraction Pathways and Kinetics

Polymerization and Materials Science Applications

This compound has emerged as a valuable monomer in the synthesis of functional polymers. It has been utilized in catalyst-free multicomponent cyclopolymerizations to produce polyiminofurans that contain bromomethyl groups. sigmaaldrich.comnih.gov This approach provides a straightforward method for creating advanced materials with potential uses in the chemical and pharmaceutical industries. sigmaaldrich.com

In these polymerizations, this compound is reacted with diisocyanides and activated alkynes in a one-pot reaction under mild conditions. nih.gov This multicomponent approach allows for the synthesis of polyiminofurans with high molecular weights (up to 19,600 g/mol ) and in good yields (up to 89.5%). nih.gov The resulting polymers exhibit good solubility and thermal stability. nih.gov

Furthermore, this compound has been used in superacid-catalyzed polymerizations with nonactivated, multiring aromatic hydrocarbons. acs.org In these reactions, only one of the carbonyl groups of the 1,2-diketone reacts to form C-C bonds with the aromatic fragments, leaving the other functional groups, including the second carbonyl and the bromomethyl groups, intact within the polymer chain. acs.org This allows for the incorporation of these functional groups for potential post-polymerization modifications. The resulting polymers are soluble in common organic solvents and can be cast into flexible, transparent films. acs.org

The bromomethyl and carboxylate groups in the side chains of the polymers synthesized using this compound can be post-functionalized. nih.gov This opens up possibilities for creating multifunctional materials, such as star-branched polymers and biomedical carrier materials. nih.gov

The following table summarizes the types of polymerization involving this compound.

| Polymerization Type | Co-monomers | Key Features | Potential Applications | Reference |

| Multicomponent Cyclopolymerization | Diisocyanides, Activated Alkynes | Catalyst-free, mild conditions, high molecular weight, good yield | Functional polyiminofurans, advanced materials | sigmaaldrich.comnih.gov |

| Superacid-Catalyzed Polymerization | Aromatic Hydrocarbons | Metal-free, incorporation of intact functional groups | Soluble, film-forming polymers | acs.org |

Catalyst-Free Multicomponent Cyclopolymerizations

A significant advancement in the use of this compound is its application in catalyst-free multicomponent cyclopolymerizations (MCCPs). These reactions provide a straightforward and efficient method for synthesizing complex polymers in a single step from multiple starting materials under mild conditions.

In a notable example, this compound serves as a key monomer in a three-component reaction with diisocyanides and activated alkynes (like dialkyl acetylenedicarboxylates). acs.orgchemrxiv.org This polymerization proceeds without the need for a catalyst, typically conducted in a solvent such as toluene (B28343) at elevated temperatures (e.g., 100 °C). chemrxiv.org The reaction is believed to initiate with the attack of the isocyanide on the activated alkyne, forming a zwitterionic intermediate. This intermediate then reacts with the carbonyl groups of this compound, leading to a cyclization and polymerization cascade that forms the polyiminofuran backbone in situ. acs.org

This catalyst-free approach is highly efficient, achieving high yields and producing polymers with significant molecular weights. researchgate.net The versatility of this method allows for the incorporation of various diisocyanide and alkyne monomers, enabling the synthesis of a library of polymers with tailored properties. acs.org The resulting polymers possess reactive bromomethyl and carboxylate groups in their side chains, which are available for further post-functionalization. researchgate.net

| Parameter | Value / Condition |

| Reaction Type | Catalyst-Free Multicomponent Cyclopolymerization |

| Monomers | This compound, Diisocyanides, Activated Alkynes |

| Typical Solvent | Toluene |

| Temperature | 100 °C |

| Max. Yield | up to 89.5% acs.orgresearchgate.net |

| Max. Molecular Weight (Mw) | up to 19,600 g/mol acs.orgresearchgate.net |

| Key Feature | In situ formation of polyiminofuran structure |

Synthesis of Functional Polyiminofurans Containing Bromomethyl Groups

The catalyst-free multicomponent cyclopolymerization described above is a direct and facile strategy for synthesizing functional polyiminofurans (PIFs) that contain bromomethyl groups. acs.orgresearchgate.netscut.edu.cnsigmaaldrich.com Polymers containing iminofuran rings are otherwise rarely reported due to a lack of simple and effective synthetic methods. acs.orgresearchgate.net

This reaction brings together diisocyanides, activated alkynes, and this compound in a one-pot process under mild conditions. acs.org The resulting PIFs are obtained in high yields and possess good solubility and thermal stability. researchgate.net The structure of these polymers is characterized by a backbone containing iminofuran rings and side chains decorated with bromomethyl and carboxylate groups. acs.org

The presence of these functional groups is a key advantage of this synthetic route. The bromomethyl groups, in particular, are reactive handles that can be used for post-polymerization modification. researchgate.net This allows for the preparation of multifunctional materials, such as star-branched polymers or biomedical carrier materials. acs.orgresearchgate.net Furthermore, thin films fabricated from these PIFs have been observed to degrade rapidly under UV irradiation, suggesting potential applications as lithographic materials that can be easily broken down into low-molecular-weight volatile compounds. chemrxiv.org Some of these polymers also exhibit cluster-triggered emission characteristics. acs.org

| Polymer Type | Key Monomers | Resulting Functional Groups | Potential Applications |

| Polyiminofurans (PIFs) | This compound, Diisocyanides, Dialkyl Acetylenedicarboxylates | Bromomethyl, Carboxylate | Multifunctional materials, Star-branched polymers, Biomedical carriers, Lithographic materials acs.orgchemrxiv.orgresearchgate.net |

Development as a Building Block for Conjugated Oligomers and Conducting Polymers

Beyond the synthesis of polyiminofurans, this compound serves as a valuable building block for other classes of conjugated and functional aromatic polymers through different reaction pathways.

One approach involves a superacid-catalyzed step-growth polymerization. In a metal-free, one-pot reaction, this compound can be polymerized with nonactivated, multi-ring aromatic hydrocarbons like terphenyl, biphenyl, and fluorene. acs.org This polymerization is catalyzed by the Brønsted superacid CF₃SO₃H (TFSA) at room temperature. During the reaction, one of the carbonyl groups of the diketone reacts to form C-C bonds with the aromatic units, while the second carbonyl group and the bromomethyl groups are incorporated into the polymer chain unchanged. acs.org This method produces linear, high-molecular-weight aromatic polymers that are soluble in common organic solvents and can be cast into flexible, transparent films. acs.org Quantum chemical calculations have shown that this compound is highly reactive in this system compared to other aliphatic 1,2-diketones. acs.org

A second, distinct strategy utilizes this compound as a precursor to a heterocyclic monomer, which is then used to build a conjugated polymer. In a reported synthesis, this compound is first reacted with thiourea in methanol to form 2,2'-diamino-4,4'-bithiazole (B1206011) via a Hantzsch-type thiazole (B1198619) synthesis. researchgate.net This bithiazole-containing compound then serves as a monomer in a subsequent condensation polymerization with an aromatic dialdehyde, such as terephthaldialdehyde, in the presence of glacial acetic acid. researchgate.net This polycondensation yields a new, bithiazole-containing conjugated poly(Schiff base) with potential applications in functional materials. researchgate.net

| Polymerization Strategy | Co-Monomer(s) | Catalyst/Conditions | Resulting Polymer Type |

| Superacid-Catalyzed Polymerization | Terphenyl, Biphenyl, Fluorene | CF₃SO₃H, Room Temp. | Linear Aromatic Polymer with Pendant Carbonyl and Bromomethyl Groups acs.org |

| Monomer Synthesis followed by Polycondensation | Thiourea (to form monomer), then Terephthaldialdehyde | Reflux in Methanol, then Reflux in Acetic Acid | Conjugated Poly(Schiff base) containing Bithiazole units researchgate.net |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Adduct Identification (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1,4-Dibromo-2,3-butanedione and its derivatives. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework.

In ¹H NMR spectroscopy, this compound typically exhibits a singlet peak for the four equivalent protons of the methylene (B1212753) (CH₂) groups. acs.org In a chloroform-d (B32938) (CDCl₃) solvent, this singlet is observed at approximately 4.32 ppm. acs.org The simplicity of the spectrum confirms the symmetrical nature of the molecule.

¹³C NMR spectroscopy further corroborates the structure, showing distinct signals for the carbonyl carbons and the methylene carbons. Studies have shown that the behavior of this compound in different deuterated solvents like methanol-d₄ (CD₃OD) and deuterium (B1214612) oxide (D₂O) can be investigated using ¹H and ¹³C NMR to understand the formation of adducts such as hemiketals or geminal diols. researchgate.net

The characterization of adducts formed in reactions is also facilitated by NMR. For instance, when this compound reacts with 1,2-diaminobenzene, the resulting product, 2,3-bis(bromomethyl)quinoxaline (B1328767), shows characteristic shifts in its ¹H NMR spectrum. acs.org In DMSO-d₆, the methylene protons appear as a singlet at 4.92 ppm, while the aromatic protons present as multiplets between 7.79 and 8.11 ppm. acs.org This demonstrates the utility of NMR in identifying the products of reactions involving this compound.

| Compound | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|---|---|

| This compound | CDCl₃ | 4.32 acs.org | Singlet acs.org | 4H acs.org | CH₂ acs.org |

| 2,3-Bis(bromomethyl)quinoxaline | DMSO-d₆ | 4.92 acs.org | Singlet acs.org | 4H acs.org | CH₂ acs.org |

| 2,3-Bis(bromomethyl)quinoxaline | DMSO-d₆ | 7.79-7.81 acs.org | Multiplet acs.org | 2H acs.org | ArH acs.org |

| 2,3-Bis(bromomethyl)quinoxaline | DMSO-d₆ | 8.07-8.11 acs.org | Multiplet acs.org | 2H acs.org | ArH acs.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Adduct Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for monitoring the progress of reactions involving this compound and for characterizing the resulting adducts. researchgate.net The α-diketone chromophore in the molecule gives rise to characteristic electronic transitions that can be observed in the UV-Vis spectrum.

Studies have utilized UV-Vis spectroscopy to investigate the behavior of this compound in various solvents and during reactions. researchgate.net For example, the formation of adducts in hydroxylic solvents can be tracked by changes in the UV-Vis spectrum. researchgate.net Furthermore, the complexation of related ligands with metal ions, which can be a subsequent step after the synthesis of a more complex molecule from this compound, is often monitored by observing shifts in the maximum absorbance wavelength (λₘₐₓ). lakeheadu.ca

In the context of peptide cyclization, where a linker is used to react with thiol-containing amino acids, UV-Vis spectrophotometry can be employed to estimate the concentration of the peptide if it contains tyrosine or tryptophan residues, which absorb at 280 nm. nih.gov This is crucial for controlling the stoichiometry of the reaction. nih.gov

| Application | Observation | Significance |

|---|---|---|

| Reaction Monitoring | Changes in absorbance or λₘₐₓ over time. researchgate.net | Allows for tracking the consumption of reactants and formation of products. |

| Adduct Characterization | Appearance of new absorption bands. researchgate.net | Helps in identifying the formation of new chemical species, such as hemiketals or complexation products. researchgate.net |

| Concentration Estimation | Absorbance measurement at a specific wavelength (e.g., 280 nm for peptides). nih.gov | Enables accurate determination of reactant concentrations for stoichiometric control. nih.gov |

Chromatographic Techniques for Reaction Progress Monitoring and Purity Analysis (e.g., Gas Chromatography, GC)

Chromatographic methods, particularly Gas Chromatography (GC), are instrumental in monitoring the progress of reactions involving this compound and for assessing the purity of the final product. chemicalbook.com

In the synthesis of this compound, GC is used to monitor the reaction until its completion. chemicalbook.com This ensures that the starting materials have been consumed and the desired product has been formed, optimizing the reaction time and yield. chemicalbook.com For instance, in a synthesis process involving the bromination of 2,3-butanedione (B143835), GC monitoring confirmed the reaction was complete after 7 hours. chemicalbook.com

Furthermore, the purity of this compound is often specified by suppliers based on GC analysis, with purities of 98% or higher being common. scbt.comsigmaaldrich.com Reverse-phase high-performance liquid chromatography (RP-HPLC) is another powerful chromatographic technique used to monitor reaction progress and purify products, such as in the synthesis of cyclized peptides where this compound can be a precursor to a linking agent. nih.gov The progress of such reactions can be followed by analyzing aliquots at different time points using analytical HPLC. nih.gov

| Technique | Application | Example |

|---|---|---|

| Gas Chromatography (GC) | Reaction Monitoring | Monitoring the synthesis of this compound to determine reaction completion. chemicalbook.com |

| Gas Chromatography (GC) | Purity Analysis | Confirming the purity of the final product, often found to be ≥98%. scbt.comsigmaaldrich.com |

| High-Performance Liquid Chromatography (HPLC) | Reaction Progress Monitoring | Tracking the conversion of a linear peptide to a cyclic peptide using a linker derived from this compound. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Purification | Purifying the crude reaction mixture to isolate the final cyclized peptide product. nih.gov |

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragment Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and elucidate the structure of this compound through fragmentation analysis.

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight of approximately 243.88 g/mol . scbt.comnih.gov Due to the presence of two bromine atoms, the molecular ion peak appears as a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the spectrum will show peaks for the molecule containing two ⁷⁹Br atoms (M), one ⁷⁹Br and one ⁸¹Br atom (M+2), and two ⁸¹Br atoms (M+4), with relative intensities of approximately 1:2:1. The observed molecular ion peaks are around m/z 242, 244, and 246. chemicalbook.com

Fragment analysis provides further structural information. Common fragmentation patterns can involve the loss of bromine atoms or cleavage of the carbon-carbon bonds. For example, a significant fragment ion is observed at m/z 121, which corresponds to the [C₂H₂BrO]⁺ fragment. chemicalbook.com Another prominent peak can be seen at m/z 42. chemicalbook.com In studies involving peptide modification, mass spectrometry is used to monitor the reaction by observing the mass increase corresponding to the addition of the linker derived from this compound. nih.gov

| m/z Value | Assignment | Significance |

|---|---|---|

| 242, 244, 246 chemicalbook.com | Molecular Ion Cluster [M]⁺, [M+2]⁺, [M+4]⁺ | Confirms the molecular formula and the presence of two bromine atoms. chemicalbook.com |

| 121, 123 chemicalbook.com | Fragment Ion [BrCH₂CO]⁺ | Indicates cleavage of the central C-C bond. chemicalbook.com |

| 93, 95 chemicalbook.com | Fragment Ion [CH₂Br]⁺ | Suggests the loss of a bromoacetyl group. chemicalbook.com |

| 42 chemicalbook.com | Fragment Ion [C₂H₂O]⁺ | A common fragment in the mass spectra of dicarbonyl compounds. chemicalbook.com |

Computational and Theoretical Investigations

Quantum Chemical Studies on Molecular Structure, Electronic Properties, and Energetics

Quantum chemical studies, particularly those employing X-ray crystallography and computational predictions, have elucidated the key structural and electronic features of 1,4-dibromo-2,3-butanedione.

Detailed research into the solid-state structure of this compound was achieved through single-crystal X-ray diffraction. nih.govresearchgate.net The analysis revealed that the asymmetric unit of the crystal contains one-half of the molecule, with the full molecule being generated by a center of inversion. nih.govresearchgate.net This indicates that in the crystalline form, the molecule adopts a trans conformation about the central C2-C3 bond. nih.govresearchgate.net The bond lengths and angles were found to be within normal ranges, with a notable Br1-C1 bond length of 1.885 (10) Å. nih.gov

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value | Reference |

| Empirical Formula | C₄H₄Br₂O₂ | nih.gov |

| Formula Weight (Mᵣ) | 243.89 | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pbca | nih.gov |

| a (Å) | 6.945 (1) | nih.gov |

| b (Å) | 5.542 (1) | nih.gov |

| c (Å) | 17.238 (3) | nih.gov |

| Volume (V) (ų) | 663.5 (2) | nih.gov |

| Z | 4 | nih.gov |

| Temperature (K) | 298 | nih.gov |

| Radiation | Mo Kα | nih.gov |

| Density (calculated) (Mg m⁻³) | 2.442 | nih.gov |

While extensive quantum chemical calculations on the electronic properties and energetics are not widely published, predictions based on computational models are available. For instance, predicted collision cross-section (CCS) values, which relate to the molecule's shape and size in the gas phase, have been calculated using methods like CCSbase. uni.lu These predictions provide data for various adducts of the molecule, which is valuable for mass spectrometry analysis. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values

| Adduct | m/z | Predicted CCS (Ų) | Reference |

| [M+H]⁺ | 242.86508 | 128.4 | uni.lu |

| [M+Na]⁺ | 264.84702 | 139.2 | uni.lu |

| [M-H]⁻ | 240.85052 | 132.7 | uni.lu |

| [M+NH₄]⁺ | 259.89162 | 149.0 | uni.lu |

Standard computational methods like Density Functional Theory (DFT) are commonly used to investigate the frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and thermodynamic energies of similar halogenated ketones, but specific, peer-reviewed studies detailing these properties for this compound are not prominent in the surveyed literature.

Theoretical Modeling of Reaction Pathways and Intermediates

The primary reaction pathway involving this compound is nucleophilic substitution at the α-carbon atoms. This is particularly relevant in its use as a chemical cross-linking agent. One well-documented application is in the conformational restriction of peptides through dithiol bis-alkylation. nih.gov

The mechanism for this reaction is understood to be a series of two sequential nucleophilic substitutions. nih.gov In this process, a nucleophilic thiolate anion from a cysteine residue attacks one of the electrophilic carbons attached to a bromine atom, displacing the bromide ion. nih.gov This is followed by a second, intramolecular substitution where the second thiol group attacks the remaining bromomethyl moiety, resulting in a cyclized peptide. nih.gov

Although this mechanism is established, detailed theoretical modeling of the reaction pathway is not extensively documented in the literature. Such computational studies would typically involve locating the transition state structures for both the first and second substitution steps, calculating the activation energy barriers, and determining the geometry and stability of any reaction intermediates. This lack of specific computational modeling means that quantitative data on the energetics of the reaction pathway remains an area for future investigation.

Prediction of Reactivity and Selectivity through Computational Chemistry

While specific computational studies predicting the reactivity of this compound are scarce, its reactive behavior can be inferred from experimental observations and studies on analogous compounds.

The compound's utility as a cross-linking agent is dependent on the electrophilicity of the C-Br bonds. However, experimental work in peptide cyclization has shown that linkers with non-benzylic bromides, such as this compound, seldom yield cleanly cyclized products when compared to linkers containing benzylic bromides. nih.gov This suggests that the SN2 transition state for attack at the sp³-hybridized carbon in this compound is less stabilized and thus the reaction is less robust compared to attack at a benzylic carbon, which can stabilize charge development in the transition state.

Insight into the role of the bromine atoms can be drawn from studies on similar α-diketone structures. For example, research on 1,4-diphenylbutane-2,3-dione (B3101029) and its brominated derivatives as inhibitors for carboxylesterase showed that the dibrominated analog was a significantly more potent inhibitor than the non-brominated parent compound. nih.gov This increased activity suggests that the presence of the α-bromo substituents serves to activate the carbonyl groups, enhancing the electrophilicity of the molecule and its susceptibility to nucleophilic attack. nih.gov This principle supports the understanding that the bromine atoms in this compound are crucial for its function as a reactive chemical agent. However, detailed computational predictions of reactivity indices (such as Fukui functions or local softness) and regioselectivity for the molecule are not found in the available literature.

Biochemical Interactions and Mechanistic Studies

Enzyme Inactivation Mechanisms (e.g., covalent reaction with pyruvate (B1213749) kinase)

The inactivation of enzymes by 1,4-dibromo-2,3-butanedione primarily proceeds through covalent modification of specific amino acid residues at or near the active site. A notable example is its interaction with rabbit muscle pyruvate kinase.

The reaction of this compound with pyruvate kinase results in the inactivation of the enzyme. nih.gov This inactivation is dependent on the concentration of the reagent and follows second-order kinetics. nih.gov The protective effects observed in the presence of substrates like phosphoenolpyruvate (B93156) (with KCl), ADP, or ATP suggest that the modification occurs within the active site region of the enzyme. nih.gov

The proposed mechanism for inactivation involves a covalent reaction with cysteinyl residues. nih.gov Specifically, research has shown that this compound can cross-link two different cysteine residues, Cys151 and Cys164, within the pyruvate kinase subunit. nih.gov The formation of this cross-link is directly correlated with the loss of enzyme activity. nih.gov This indicates that the inactivation is not due to the simple modification of a single cysteine but rather the cross-linking of two, which likely induces a conformational change that disrupts the enzyme's catalytic function. nih.gov The distance between the alpha-carbons of these two cysteine residues in the known crystal structure is greater than what can be spanned by the reagent, suggesting that a conformational change or significant structural fluctuation occurs to allow the cross-link to form. nih.gov

While this compound is a known reagent for modifying arginine residues, in the case of pyruvate kinase, the primary targets leading to inactivation are cysteine residues. nih.gov This highlights the specificity of the reagent's interaction depending on the particular protein's structure and the accessibility of reactive residues.

Exploration of Specific Protein Modification Sites and their Consequences

The ability of this compound to act as a cross-linking agent has been instrumental in identifying and studying the spatial arrangement of amino acid residues in various proteins.

In the well-documented case of rabbit muscle pyruvate kinase, the specific modification sites have been identified through peptide mapping after enzymatic digestion. nih.gov The primary sites of modification are Cys151 and Cys164. nih.gov Initially, a single cysteine (Cys164) is modified without a substantial loss of activity. nih.gov However, with prolonged reaction time, a cross-link is formed between Cys151 and Cys164, which correlates with significant enzyme inactivation. nih.gov This demonstrates that the consequence of modification is highly dependent on the specific site and the nature of the modification (i.e., single modification versus cross-linking).

The consequences of these modifications are profound for the enzyme's function. The cross-linking of Cys151 and Cys164 in pyruvate kinase locks the enzyme in an inactive conformation. nih.gov This structural constraint prevents the necessary conformational changes required for substrate binding and catalysis, effectively inactivating the enzyme.

Beyond pyruvate kinase, the reactivity of this compound with thiol groups of cysteine residues makes it a useful, albeit sometimes challenging, tool for constraining peptides into specific conformations. nih.gov However, its efficiency in cleanly cyclizing peptides can be lower compared to other linkers. nih.gov

The interaction of related α-dicarbonyl compounds, like 2,3-butanedione (B143835), with arginyl residues is also well-established and can lead to a loss of enzyme activity. nih.gov While this compound has the potential to react with arginine, the specific studies on pyruvate kinase point towards cysteine as the primary target for inactivation. nih.gov

Table of Research Findings on this compound Protein Modification:

| Enzyme/Protein | Modified Residue(s) | Consequence of Modification | Reference |

|---|

Table of Compounds Mentioned:

| Compound Name |

|---|

| This compound |

| 2,3-Butanedione |

| Adenosine diphosphate (B83284) (ADP) |

| Adenosine triphosphate (ATP) |

Perspectives and Future Research Directions

Innovations in Synthetic Strategies Utilizing 1,4-Dibromo-2,3-butanedione as a Precursor

The utility of this compound as a precursor extends beyond traditional applications, paving the way for innovative synthetic strategies. A notable advancement is its use in the synthesis of complex molecular scaffolds derived from natural products. For instance, researchers have successfully employed this compound in the construction of novel quinoxaline (B1680401) derivatives from dehydroabietic acid. researchgate.netmdpi.com This strategy involves the reaction of a diamino derivative of dehydroabietic acid with this compound to form a key 2,3-bis(bromomethyl)quinoxaline (B1328767) intermediate. mdpi.com This intermediate can be further functionalized, demonstrating a powerful method for creating libraries of complex molecules with potential biological activities. researchgate.netmdpi.commdpi.com

Another area of significant innovation lies in the realm of polymer chemistry. Catalyst-free multicomponent cyclopolymerizations have been developed using this compound, diisocyanides, and activated alkynes. sigmaaldrich.comresearchgate.net This approach allows for the one-pot synthesis of functional polyiminofurans with high molecular weights and yields. sigmaaldrich.com The reaction proceeds under mild conditions and offers a facile route to polymers with pendant bromomethyl groups, which are available for further post-polymerization modifications. sigmaaldrich.com

Discovery of Novel Chemical Transformations and Reaction Architectures

The reactivity of this compound is a fertile ground for the discovery of novel chemical transformations and the construction of unique reaction architectures. Its ability to react with a wide array of nucleophiles has led to the synthesis of a variety of heterocyclic compounds.

A prominent example is the synthesis of symmetrical 4,4'-bisthiazole derivatives. mdpi.com This is typically achieved through the condensation reaction of this compound with two equivalents of a thioamide in refluxing ethanol (B145695). mdpi.com Similarly, reaction with thiourea (B124793) yields 4,4'-bis(2-aminothiazole) derivatives. mdpi.com These reactions highlight the compound's role in constructing bis-heterocyclic systems, which are of interest in medicinal chemistry and materials science. semanticscholar.org

Furthermore, this compound has been utilized in the synthesis of more complex fused heterocyclic systems. For example, it reacts with 3-alkyl/aryl-4-amino-5-mercapto-1,2,4-triazoles to produce bis(3-alkyl/aryl)-7H-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines. researchgate.net This transformation showcases the potential for creating intricate, multi-ring structures from a relatively simple starting material. The development of multicomponent reactions involving this compound represents a significant advance in building molecular complexity in a single step, offering an efficient pathway to novel reaction architectures. sigmaaldrich.comresearchgate.net

Expansion into Interdisciplinary Applications in Advanced Functional Materials and Mechanistic Biochemical Probes

The unique chemical properties of this compound and its derivatives are being increasingly harnessed in interdisciplinary research, particularly in the development of advanced functional materials and as probes for biochemical investigations.

The polyiminofurans synthesized via multicomponent cyclopolymerization using this compound exhibit promising properties as advanced functional materials. sigmaaldrich.com Certain polymers within this class have demonstrated cluster-triggered emission characteristics. sigmaaldrich.com Additionally, thin films fabricated from these polymers can be rapidly degraded under UV irradiation, suggesting potential applications in areas such as photolithography or controlled-release systems. sigmaaldrich.com The presence of bromomethyl groups on the polymer backbone also opens up possibilities for creating star-branched polymers and other complex macromolecular structures. sigmaaldrich.com

In the realm of biochemistry, this compound has been identified as a useful tool for studying enzyme mechanisms. It has been shown to act as an inhibitor for several enzymes, including pyruvate (B1213749) kinase from rabbit muscle and dicarbonyl/L-xylulose reductase (CeDXCR) from Caenorhabditis elegans. nih.govvjs.ac.vn Its inhibitory action is attributed to the covalent modification of essential amino acid residues within the enzyme's active site. nih.gov For instance, studies on carboxylesterase inhibition have explored derivatives like 1,4-dibromo-1,4-diphenylbutane-2,3-dione, indicating that the bromine atoms significantly enhance inhibitory potency by activating the carbonyl groups for nucleophilic attack. nih.gov This reactivity makes this compound and its analogues valuable as mechanistic probes to identify and study the active sites of various enzymes.

Below is a table summarizing the research findings discussed:

| Research Area | Precursor/Reactant | Key Transformation/Application | Resulting Product/Material | Reference(s) |

| Innovative Synthetic Strategies | This compound | Reaction with diamino dehydroabietic acid derivative | 2,3-Bis(bromomethyl)quinoxaline derivatives | researchgate.netmdpi.commdpi.com |

| This compound | Catalyst-free multicomponent cyclopolymerization | Functional polyiminofurans | sigmaaldrich.comresearchgate.net | |

| Novel Chemical Transformations | This compound | Condensation with thioamides | Symmetrical 4,4'-bisthiazoles | mdpi.com |

| This compound | Reaction with 3-alkyl/aryl-4-amino-5-mercapto-1,2,4-triazoles | Bis(3-alkyl/aryl)-7H-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines | researchgate.net | |

| Advanced Functional Materials | Polyiminofurans from this compound | Investigation of material properties | Materials with cluster-triggered emission and UV degradability | sigmaaldrich.com |

| Mechanistic Biochemical Probes | This compound | Enzyme inhibition studies | Inactivation of pyruvate kinase and CeDXCR | nih.govvjs.ac.vn |

| 1,4-Dibromo-1,4-diphenylbutane-2,3-dione | Carboxylesterase inhibition studies | Enhanced inhibitory potency due to bromine substitution | nih.gov |

常见问题

Q. What are the primary synthetic routes for preparing 1,4-dibromo-2,3-butanedione, and what experimental conditions are critical for optimizing yield?

this compound is typically synthesized via bromination of 2,3-butanedione using brominating agents like molecular bromine (Br₂) in the presence of a catalyst. Key parameters include:

- Temperature control : Reactions are often conducted at 0–5°C to prevent over-bromination or decomposition.

- Solvent selection : Non-polar solvents (e.g., CCl₄) minimize side reactions, while polar aprotic solvents (e.g., DMF) enhance reactivity .

- Stoichiometry : A 2:1 molar ratio of Br₂ to 2,3-butanedione ensures complete di-substitution.

Characterization via ¹H/¹³C NMR and FT-IR confirms the presence of carbonyl (C=O) and bromine groups, while X-ray crystallography resolves structural ambiguity .

Q. How does this compound react under nucleophilic substitution conditions, and what products are typically obtained?

The compound undergoes SN2 reactions due to the electrophilic nature of the bromine atoms. Common reagents and products include:

- Hydroxide ions (NaOH/KOH) : Yield 2,3-butanediol derivatives via substitution of bromine with hydroxyl groups.

- Ammonia (NH₃) : Produces diamino derivatives, useful in synthesizing nitrogen-containing heterocycles .

Reaction efficiency depends on solvent polarity (e.g., aqueous vs. anhydrous conditions) and temperature (40–60°C optimal) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic inhibition data involving this compound derivatives?

A study in Protein Science demonstrated that this compound inactivates pyruvate kinase in a concentration-dependent manner . However, discrepancies in IC₅₀ values may arise due to:

- Buffer composition : Ionic strength and pH affect enzyme stability.

- Assay interference : Bromine’s redox activity may generate reactive oxygen species, confounding results.

Methodological recommendations :- Use control experiments with non-brominated analogs (e.g., 2,3-butanedione) to isolate bromine-specific effects.

- Validate results with orthogonal assays (e.g., fluorescence quenching vs. calorimetry) .

Q. What strategies optimize the regioselectivity of this compound in asymmetric synthesis?

The compound’s α-dicarbonyl structure enables asymmetric induction in reactions with chiral auxiliaries. Key approaches include:

- Chiral ligands : Use of (R)-BINOL or Evans’ oxazolidinones to direct nucleophilic attack to specific bromine sites.

- Solvent effects : Polar solvents (e.g., THF) stabilize transition states, enhancing enantiomeric excess (ee).

- Temperature modulation : Lower temperatures (−20°C) favor kinetic control over thermodynamic pathways .

Case study : Synthesis of L-α-amino acids via reaction with chiral amines achieved >90% ee under optimized conditions .

Q. How do bromine atoms influence the environmental persistence of this compound, and what safety protocols are critical for handling?

Under the EU REACH Regulation , the compound is classified as very bioaccumulative (vPvB) due to its bromine content and low biodegradability . Mitigation strategies:

- Waste treatment : Incineration at >1,000°C with alkaline scrubbers to neutralize HBr emissions.

- Lab handling : Use of fume hoods, PPE (gloves, goggles), and secondary containment to prevent spills.

Environmental monitoring via LC-MS/MS detects trace residues in water systems .

Methodological Recommendations

- Synthetic troubleshooting : If substitution yields are low, switch to phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophile accessibility .

- Data validation : Cross-reference crystallographic data (e.g., CCDC entries) with computational models (DFT) to confirm reaction intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。